molecular formula C11H14ClN3 B8587113 3-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane CAS No. 757924-18-8

3-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane

Cat. No. B8587113
M. Wt: 223.70 g/mol
InChI Key: YHMHUTGUMYXNHK-UHFFFAOYSA-N
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Patent
US07129235B2

Procedure details

tert-Butyl 3-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (419 mg, 1.29 mmol) in dry dichloromethane (5 mL) was treated with trifluoroacetic acid and stirred at room temperature for an hour. The mixture was concentrated under reduced pressure and the residue was treated with 1N sodium hydroxide solution. The mixture was extracted with ethyl acetate and the organic phase was concentrated under reduced pressure to provide the title compound. MS (ESI) m/z: 224 (M+H)+; 1H NMR (CDCl3) δ 1.86 (m, 2H), 2.09 (m, 2H), 3.09 (d, 2H), 3,63 (m, 4H), 6.81 (dd, 1H), 7.56 (dd, 1H), 8.16 (dd, 1H).
Name
tert-Butyl 3-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:8]2[CH2:14][CH:13]3[N:15](C(OC(C)(C)C)=O)[CH:10]([CH2:11][CH2:12]3)[CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[C:3]([N:8]2[CH2:9][CH:10]3[NH:15][CH:13]([CH2:12][CH2:11]3)[CH2:14]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-Butyl 3-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Quantity
419 mg
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1CC2CCC(C1)N2C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with 1N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1CC2CCC(C1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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